3-Methylbenzoic anhydride

Description

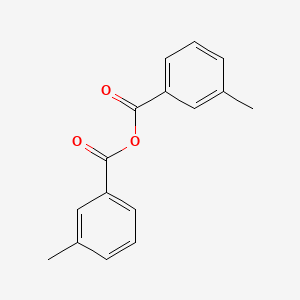

Structure

3D Structure

Properties

IUPAC Name |

(3-methylbenzoyl) 3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-5-3-7-13(9-11)15(17)19-16(18)14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZSQLHPEZFGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC(=O)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291509 | |

| Record name | m-Toluic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21436-44-2 | |

| Record name | m-Toluic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Toluic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methylbenzoyl) 3-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Methylbenzoic Anhydride for Scientific Professionals

An In-depth Exploration of its Synthesis, Properties, and Applications in Modern Research and Drug Development

Prepared by a Senior Application Scientist, this guide offers an in-depth technical overview of 3-Methylbenzoic Anhydride (also known as m-toluic anhydride). Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed exploration of its chemical and physical properties, synthesis methodologies, key reactions, and applications, with a focus on its role as a versatile reagent in organic synthesis and medicinal chemistry.

Core Compound Identification and Properties

3-Methylbenzoic anhydride is a symmetrical anhydride derived from 3-methylbenzoic acid. It serves as an effective acylating agent and a valuable building block in the synthesis of more complex molecules.

CAS Number: 21436-44-2[1]

Synonyms: m-Toluic anhydride, 3-methylbenzene-1-carboxylic anhydride, (3-methylbenzoyl) 3-methylbenzoate[2][3]

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄O₃ | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| Appearance | White to off-white crystals, crystalline powder, or flakes | [1] |

| Melting Point | 66-70 °C | [2] |

| Boiling Point | Not readily available | |

| Solubility | Soluble in many organic solvents such as THF, chloroform, and dichloromethane. Reacts with water and alcohols. | |

| InChI Key | DGZSQLHPEZFGSI-UHFFFAOYSA-N | [1] |

Synthesis of 3-Methylbenzoic Anhydride: Methodologies and Mechanistic Insights

The synthesis of 3-methylbenzoic anhydride can be achieved through several established methods for anhydride formation. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Two common and reliable laboratory-scale procedures are presented below.

Method 1: From 3-Methylbenzoyl Chloride and 3-Methylbenzoic Acid

This is a classic and highly effective method for preparing symmetrical anhydrides. The reaction involves the acylation of a carboxylate with an acid chloride. The carboxylate is typically generated in situ by the addition of a non-nucleophilic base, such as triethylamine.

Reaction Scheme:

Figure 1: Synthesis of 3-Methylbenzoic Anhydride from 3-Methylbenzoyl Chloride.

Experimental Protocol (Adapted from a similar procedure for 3-acetoxy-2-methylbenzoic anhydride)[4]:

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-methylbenzoic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Base Addition: To the stirred solution, slowly add triethylamine (1.05 equivalents) via syringe at room temperature.

-

Acid Chloride Addition: In a separate flask, dissolve 3-methylbenzoyl chloride (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture.

-

Reaction: Stir the resulting mixture at room temperature for 12 hours. A white precipitate of triethylammonium chloride will form.

-

Work-up: Remove the precipitate by filtration. The filtrate is then concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 3-methylbenzoic anhydride. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate).

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is crucial to prevent the hydrolysis of the starting acid chloride and the resulting anhydride product.

-

Triethylamine as Base: Triethylamine is a non-nucleophilic base that deprotonates the carboxylic acid to form the more nucleophilic carboxylate. This facilitates the attack on the electrophilic carbonyl carbon of the acid chloride. It also acts as a scavenger for the HCl generated during the reaction.[4]

-

Room Temperature Reaction: The reaction is typically exothermic but can be controlled at room temperature, making it a convenient and safe procedure.

Method 2: Dehydration of 3-Methylbenzoic Acid with Acetic Anhydride

This method utilizes a dehydrating agent, often another anhydride like acetic anhydride, to drive the formation of the desired anhydride from the corresponding carboxylic acid. This is an equilibrium-driven process, and the removal of the lower-boiling acetic acid is necessary to shift the equilibrium towards the product.

Reaction Scheme:

Figure 2: Synthesis via Dehydration using Acetic Anhydride.

Experimental Protocol (General procedure adapted from Organic Syntheses for benzoic anhydride)[5]:

-

Reaction Setup: In a round-bottom flask equipped with a fractional distillation apparatus, combine 3-methylbenzoic acid and a molar excess of acetic anhydride. A catalytic amount of a strong acid, such as phosphoric acid, can be added to accelerate the reaction.

-

Distillation: Heat the mixture gently. The lower-boiling acetic acid formed as a byproduct is slowly removed by fractional distillation.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the temperature at the head of the distillation column.

-

Isolation: Once the reaction is complete (indicated by the cessation of acetic acid distillation and a rise in the pot temperature), the remaining reaction mixture is allowed to cool.

-

Purification: The crude 3-methylbenzoic anhydride can be purified by vacuum distillation or recrystallization.

Causality Behind Experimental Choices:

-

Excess Acetic Anhydride: Using an excess of acetic anhydride helps to drive the equilibrium towards the formation of 3-methylbenzoic anhydride.

-

Fractional Distillation: This is critical for removing the acetic acid byproduct, which is essential for achieving a high yield.[5]

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of acetic anhydride, making it more electrophilic and accelerating the initial formation of a mixed anhydride, which then reacts further.

Chemical Reactivity and Applications in Drug Development

As a carboxylic acid derivative, 3-methylbenzoic anhydride is a moderately reactive electrophile. Its primary utility lies in its ability to acylate nucleophiles, a fundamental transformation in organic synthesis.

Key Reactions

-

Esterification: In the presence of a base or an acid catalyst, 3-methylbenzoic anhydride reacts with alcohols to form esters. This reaction is particularly useful for acylating sensitive or sterically hindered alcohols under mild conditions.[6] The reaction with an alcohol, ROH, yields one equivalent of the 3-methylbenzoyl ester and one equivalent of 3-methylbenzoic acid.

-

Amidation: 3-Methylbenzoic anhydride readily reacts with primary and secondary amines to form amides.[7] This is a highly efficient method for forming the amide bond, a critical linkage in many pharmaceutical compounds. The reaction with an amine, RNH₂, produces the corresponding N-substituted 3-methylbenzamide and a salt of 3-methylbenzoic acid.

Figure 3: General Reactivity of 3-Methylbenzoic Anhydride.

Role in Pharmaceutical Synthesis

While specific, high-profile examples of the direct use of 3-methylbenzoic anhydride in drug synthesis are not as frequently published as for some other reagents, its precursor, 3-methylbenzoic acid (m-toluic acid), is a well-established intermediate in the pharmaceutical industry. It is a precursor for the synthesis of the widely used insect repellent DEET (N,N-diethyl-m-toluamide).[8]

The anhydride itself serves as a more activated form of 3-methylbenzoic acid, enabling acylation reactions under milder conditions than the parent carboxylic acid. This is particularly valuable in late-stage functionalization during drug discovery, where harsh conditions could decompose a complex molecule. The use of substituted benzoic anhydrides as reagents for esterification and amidation in the synthesis of complex molecules is a well-established strategy in medicinal chemistry.[6][9]

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of 3-methylbenzoic anhydride is essential for reaction monitoring and product characterization.

Infrared (IR) Spectroscopy

The most characteristic feature of an acid anhydride in an IR spectrum is the presence of two carbonyl (C=O) stretching bands.[10] These arise from the symmetric and asymmetric stretching vibrations of the two carbonyl groups.

-

Asymmetric C=O Stretch: Expected around 1820-1800 cm⁻¹ (strong).

-

Symmetric C=O Stretch: Expected around 1760-1740 cm⁻¹ (strong).

-

C-O Stretch: A strong band is also expected in the region of 1300-900 cm⁻¹ due to the C-O-C stretching of the anhydride linkage.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Alkyl C-H Stretch: Peaks just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is consistent with the symmetrical structure of the molecule.

-

Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the two benzene rings.

-

Methyl Protons: A singlet corresponding to the six protons of the two methyl groups is expected around δ 2.4 ppm.

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides further confirmation of the structure.

-

Carbonyl Carbon: A resonance for the electrophilic carbonyl carbon is expected in the downfield region, typically around δ 160-170 ppm.

-

Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 120-140 ppm).

-

Methyl Carbon: An upfield signal corresponding to the methyl carbon is expected around δ 21 ppm.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 3-methylbenzoic anhydride is expected to show a discernible molecular ion peak (M⁺) at m/z = 254. The fragmentation pattern is characteristic of aromatic anhydrides.

-

Molecular Ion (M⁺): m/z = 254

-

Acylium Ion: A prominent peak at m/z = 119, corresponding to the 3-methylbenzoyl cation ([CH₃C₆H₄CO]⁺), formed by the cleavage of the C-O-C bond. This is often the base peak.

-

Loss of CO from Acylium Ion: A subsequent fragmentation of the acylium ion can lead to the loss of carbon monoxide (28 Da), resulting in a peak at m/z = 91, which corresponds to the tolyl cation ([CH₃C₆H₄]⁺).

-

Other Fragments: Other smaller fragments corresponding to further fragmentation of the aromatic ring will also be present.

A reported GC-MS spectrum for 3-methylbenzoic acid anhydride confirms the molecular weight of 254.285 g/mol .[11]

Figure 4: Proposed Mass Spectrometry Fragmentation Pathway for 3-Methylbenzoic Anhydride.

Safety and Handling

3-Methylbenzoic anhydride is an irritant and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. It is sensitive to moisture.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

3-Methylbenzoic anhydride is a valuable and versatile reagent in organic synthesis. Its ability to act as an efficient acylating agent for a variety of nucleophiles makes it a useful tool for researchers in both academic and industrial settings, particularly in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity allows for its effective and safe implementation in the laboratory.

References

-

3-Methylbenzoic acid anhydride - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]

-

Al-Masum, M. A., & Saleh, M. (2021). Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. ACS Omega, 6(35), 22895–22906. [Link]

-

Ataman Kimya. (n.d.). M-TOLUIC ACID. Retrieved January 21, 2026, from [Link]

-

Shiina, I., Kubota, M., & Ibuka, R. (2002). An Effective Use of Benzoic Anhydride and Its Derivatives for the Synthesis of Carboxylic Esters and Lactones: A Powerful and Convenient Mixed Anhydride Method Promoted by Basic Catalysts. The Journal of Organic Chemistry, 67(23), 8377–8387. [Link]

-

PubChem. (n.d.). 3-Methylbenzoic acid. Retrieved January 21, 2026, from [Link]

-

2-bromo-3-methylbenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

-

benzoic anhydride - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 3-methyl-. Retrieved January 21, 2026, from [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2009). Acylation of amines with different anhydrides. Tetrahedron Letters, 50(26), 3353-3356. [Link]

-

Wikipedia. (n.d.). m-Toluic acid. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 3-methyl-. Retrieved January 21, 2026, from [Link]

-

Li, Y., et al. (2022). Preparation of Ester-Crosslinked PI Membranes with Enhanced Gas Selectivity and Plasticization Resistance. Membranes, 12(11), 1098. [Link]

- Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.

-

ResearchGate. (n.d.). Molecular structure, spectroscopic (FTIR, FTIR gas phase, FT‐Raman) first‐order hyperpolarizability and HOMO–LUMO analysis of 4‐methoxy‐2‐methyl benzoic acid | Request PDF. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. Retrieved January 21, 2026, from [Link]

-

Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(11), 4304. [Link]

-

SciSpace. (2010, January 13). Molecular structure, spectroscopic (FTIR, FTIR gas phase, FT-Raman) first-order hyperpolarizability and HOMO–LUMO analysis of. Retrieved January 21, 2026, from [Link]

-

Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10. [Link]

-

ResearchGate. (n.d.). An Effective Use of Benzoic Anhydride and Its Derivatives for the Synthesis of Carboxylic Esters and Lactones: A Powerful and Convenient Mixed Anhydride Method Promoted by Basic Catalysts. Retrieved January 21, 2026, from [Link]

-

Sipos, G., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 9(10), 1735. [Link]

-

Donck, S., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal, 27(64), 18188-18195. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. Retrieved January 21, 2026, from [Link]

-

Kartal, Z., & Sentürk, S. (2006). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes (M = Ni, Cd, Co, Mn) in Relation to the Hofmann-type Complexes. Zeitschrift für Naturforschung B, 61(1), 111-115. [Link]

Sources

- 1. m-Toluic anhydride | C16H14O3 | CID 253301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylbenzoic anhydride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. M-TOLUIC ANHYDRIDE | 21436-44-2 [amp.chemicalbook.com]

- 4. Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m-Toluic acid - Wikipedia [en.wikipedia.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. dev.spectrabase.com [dev.spectrabase.com]

3-Methylbenzoic anhydride synthesis from m-toluic acid

An In-Depth Technical Guide to the Synthesis of 3-Methylbenzoic Anhydride from m-Toluic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the principal methodologies for synthesizing 3-methylbenzoic anhydride from its corresponding carboxylic acid. As a key reagent and building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals, a robust and well-understood synthetic protocol is paramount. This document moves beyond simple procedural lists to offer mechanistic insights and a comparative analysis of common synthetic routes, empowering researchers to select and optimize the method best suited for their specific application, scale, and resource availability.

Introduction to Synthetic Strategy

The synthesis of a symmetric carboxylic anhydride, such as 3-methylbenzoic anhydride, from its parent carboxylic acid is fundamentally a dehydration reaction. Two molecules of m-toluic acid must be condensed with the formal loss of one molecule of water. Direct thermal dehydration is often impractical for aromatic carboxylic acids, requiring harsh conditions that can lead to decomposition.[1] Therefore, the most common and effective strategies rely on chemical activation of the carboxylic acid functionality.

The primary pathways, which will be detailed in this guide, involve:

-

Two-Step Synthesis via an Acyl Chloride Intermediate: This classic and highly reliable method first converts m-toluic acid to the more reactive m-toluoyl chloride, which is then reacted with a molecule of m-toluic acid (or its carboxylate salt) to form the anhydride.[2]

-

Direct Dehydration using a Dehydrating Agent: This approach utilizes a powerful water-scavenging reagent to directly couple two molecules of m-toluic acid.

-

Anhydride Exchange: This method involves reacting m-toluic acid with a more volatile anhydride, such as acetic anhydride, and driving the reaction to completion by removing the resulting volatile carboxylic acid (acetic acid) by distillation.[3]

The choice of method is often a trade-off between reaction conditions, reagent cost and toxicity, yield, and the ease of purification.

Physicochemical and Safety Data

A thorough understanding of the physical properties and hazards of the materials involved is critical for successful and safe execution.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number | Key Hazards |

| m-Toluic Acid | C₈H₈O₂ | 136.15 | 111 - 113 | 263 | 99-04-7 | Eye Irritant, Skin Irritant |

| 3-Methylbenzoic Anhydride | C₁₆H₁₄O₃ | 254.28 | 66 - 70 | ~358 (est.) | 21436-44-2 | Skin/Eye/Respiratory Irritant |

| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | 76 | 7719-09-7 | Corrosive, Lachrymator, Reacts Violently with Water |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73.1 | 139.8 | 108-24-7 | Flammable, Corrosive, Lachrymator |

| Pyridine | C₅H₅N | 79.10 | -41.6 | 115.2 | 110-86-1 | Flammable, Toxic, Carcinogen Suspect |

Overview of Synthetic Pathways

The following diagram illustrates the primary synthetic routes from m-toluic acid to 3-methylbenzoic anhydride, which will be detailed in the subsequent sections.

Caption: Primary synthetic routes to 3-Methylbenzoic Anhydride.

Detailed Synthetic Protocols & Mechanistic Insights

This section provides field-tested protocols for the synthesis of 3-methylbenzoic anhydride. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformations.

Protocol 1: Two-Step Synthesis via m-Toluoyl Chloride

This is arguably the most robust and high-yielding laboratory method. It proceeds by first activating the carboxylic acid to its highly reactive acyl chloride derivative.

Principle & Rationale: Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides.[2][4] The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of a Vilsmeier intermediate, which is a more potent acylating agent.

Reaction Mechanism:

-

The lone pair on the carbonyl oxygen of DMF attacks the sulfur atom of thionyl chloride.

-

Chloride is eliminated, and subsequent loss of CO₂ and another chloride ion generates the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻.

-

The carboxylate oxygen of m-toluic acid attacks the Vilsmeier reagent.

-

The intermediate collapses, releasing DMF and forming m-toluoyl chloride.

Caption: Formation of m-Toluoyl Chloride using Thionyl Chloride.

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂), add m-toluic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (N₂ or Ar), add an excess of thionyl chloride (e.g., 2.0-3.0 eq) followed by a catalytic amount of DMF (1-2 drops).[4]

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir for 2-4 hours.[4] The reaction is typically complete when gas evolution ceases.

-

Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude m-toluoyl chloride is often a pale yellow liquid and can be used in the next step without further purification.

Principle & Rationale: The highly electrophilic m-toluoyl chloride readily reacts with a nucleophile. Using m-toluic acid in the presence of a non-nucleophilic base like pyridine provides the carboxylate nucleophile in situ. Pyridine also serves to scavenge the HCl generated, driving the equilibrium towards the product.[5]

Experimental Protocol:

-

Setup: In a separate flask under an inert atmosphere, dissolve m-toluic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or pyridine itself if used in excess). Cool the solution in an ice bath (0°C).

-

Reagent Addition: Slowly add pyridine (1.1 eq) to the solution. Then, add the crude m-toluoyl chloride (1.0 eq) from Step A dropwise with vigorous stirring, maintaining the temperature at 0-5°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The formation of a precipitate (pyridine hydrochloride) is typically observed.

-

Work-up: Dilute the reaction mixture with the solvent. Wash the organic layer sequentially with cold dilute HCl (to remove excess pyridine), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude solid anhydride can be purified by recrystallization from a suitable solvent system (e.g., ether/petroleum ether or toluene/hexane).

Protocol 2: Direct Synthesis using Acetic Anhydride

Principle & Rationale: This method relies on an equilibrium exchange between anhydrides.[3] m-Toluic acid is heated with acetic anhydride. The initial products are acetic acid and a mixed m-toluic acetic anhydride. With continued heating, this mixed anhydride can react with another molecule of m-toluic acid to form the desired symmetric anhydride and another molecule of acetic acid. The reaction is driven to completion by slowly distilling off the lower-boiling acetic acid (b.p. ~118°C).[3] A catalytic amount of a strong acid like phosphoric acid can accelerate the establishment of the equilibria.

Experimental Protocol:

-

Setup: To a flask equipped with a fractional distillation apparatus, add m-toluic acid (1.0 eq) and acetic anhydride (1.2-1.5 eq). Add a single drop of concentrated phosphoric acid as a catalyst.[3]

-

Reaction: Heat the mixture slowly. The goal is to distill off the acetic acid as it forms, keeping the temperature at the head of the distillation column below 120°C.

-

Monitoring: Continue the distillation until no more acetic acid is collected. The temperature in the reaction flask will rise significantly as the reaction proceeds.

-

Work-up: Once the reaction is complete, cool the flask. The excess acetic anhydride and any remaining traces of acetic acid can be removed by distillation under reduced pressure.

-

Purification: The residue in the flask is the crude 3-methylbenzoic anhydride. It can be purified by vacuum distillation or recrystallization as described in Protocol 1.

Comparative Analysis of Synthetic Routes

| Feature | Two-Step (SOCl₂) Method | Acetic Anhydride Method |

| Yield | Generally high (>90%) | Moderate to high (70-85%), dependent on efficient distillation |

| Purity | High, purification is straightforward | Good, but may require careful fractional distillation to remove impurities |

| Reagents | SOCl₂ is corrosive and moisture-sensitive. Pyridine is toxic. | Acetic anhydride is corrosive. Requires high temperatures. |

| Conditions | Mild to moderate temperatures (reflux) | High temperatures required for distillation |

| Scalability | Excellent for both lab and pilot scales | Good, but fractional distillation can be cumbersome on a very large scale |

| Simplicity | Two distinct steps | One-pot procedure, but requires careful control of distillation |

Conclusion

For laboratory-scale synthesis where high purity and yield are the primary objectives, the two-step method via m-toluoyl chloride is the recommended protocol.[2][4] It is reliable, versatile, and the reaction progress is easily monitored. For larger-scale operations where a one-pot process and potentially lower reagent costs are desirable, the acetic anhydride exchange method presents a viable alternative, provided that the necessary distillation equipment and controls are in place.[3] The selection of the optimal synthetic route will ultimately depend on the specific constraints and goals of the research or development project.

References

Sources

- 1. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]

- 2. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 3-Methylbenzoic Anhydride

Introduction: The Molecular Blueprint of 3-Methylbenzoic Anhydride

In the landscape of pharmaceutical development and fine chemical synthesis, 3-Methylbenzoic anhydride (CAS No. 21436-44-2, Formula: C₁₆H₁₄O₃) serves as a critical reagent and building block.[1][2] Its utility in acylation reactions is predicated on its molecular structure and reactivity. A precise and unambiguous confirmation of this structure is paramount, not merely for identity confirmation but for ensuring the purity and predictability of reaction outcomes. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of 3-Methylbenzoic anhydride.

This document moves beyond a simple recitation of data. It is designed for the practicing researcher and scientist, offering insights into the causality behind the spectral features and the logic underpinning the experimental methodologies. We will explore how each spectrum provides a unique piece of the molecular puzzle, culminating in a comprehensive and validated structural assignment.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A. ¹H NMR Spectroscopy: A Proton Census

Proton NMR (¹H NMR) provides a quantitative and qualitative map of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, allowing us to differentiate between aromatic, aliphatic, and functional group-adjacent protons.

A robust ¹H NMR spectrum is contingent on meticulous sample preparation and instrument setup. The goal is to obtain a high-resolution spectrum from a sample dissolved in a deuterated solvent, which is "invisible" in the ¹H spectrum.

-

Sample Preparation : Accurately weigh 5-10 mg of 3-Methylbenzoic anhydride, a white crystalline solid, into a clean, dry vial.[2]

-

Solvent Selection : Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for nonpolar to moderately polar organic compounds due to its excellent dissolving power and minimal interference with the spectrum.[3]

-

Dissolution : Ensure complete dissolution by gentle vortexing or sonication. The solution must be homogenous and free of any particulate matter, which can degrade spectral resolution.

-

Transfer : Using a Pasteur pipette, carefully transfer the solution to a 5 mm NMR tube. The final sample height should be approximately 4-5 cm to ensure it is correctly positioned within the instrument's detection coil.

-

Data Acquisition : Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a standard 90° pulse angle, and a relaxation delay of 1-2 seconds.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.96 – 7.95 | Multiplet | 4H | Aromatic H (ortho to C=O) |

| 7.48 | Doublet (d) | 2H | Aromatic H |

| 7.41 | Triplet (t) | 2H | Aromatic H |

| 2.45 | Singlet (s) | 6H | Methyl (CH₃) |

| Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm) |

The ¹H NMR spectrum is perfectly consistent with the symmetric structure of 3-Methylbenzoic anhydride.

-

The Methyl Protons (δ 2.45) : The singlet at 2.45 ppm integrating to 6H is the most straightforward signal. Its singlet nature indicates no adjacent protons, and its chemical shift is characteristic of a methyl group attached to an aromatic ring. The integration value of 6H confirms the presence of two equivalent methyl groups, as expected for the symmetrical anhydride structure.

-

The Aromatic Protons (δ 7.41-7.96) : The aromatic region of the spectrum shows signals integrating to a total of 8H, corresponding to the two equivalent m-substituted benzene rings.

-

The downfield multiplet at ~7.95 ppm (4H) is assigned to the protons ortho to the electron-withdrawing carbonyl group of the anhydride. This deshielding effect moves their resonance to a lower field.

-

The signals at 7.48 ppm (doublet, 2H) and 7.41 ppm (triplet, 2H) correspond to the remaining aromatic protons. The splitting patterns (J-coupling) arise from spin-spin interactions with neighboring protons and are characteristic of the substitution pattern on the benzene ring.

-

B. ¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Carbon-13 NMR provides a signal for each unique carbon atom in a molecule, offering direct evidence of the carbon skeleton. The chemical shift of each carbon reveals its hybridization (sp³, sp², sp) and its electronic environment.

The procedure is analogous to ¹H NMR, but typically requires a higher sample concentration or a longer acquisition time due to the low natural abundance of the ¹³C isotope.

-

Sample Preparation : Prepare a more concentrated sample, typically 20-50 mg of 3-Methylbenzoic anhydride in 0.6-0.7 mL of CDCl₃.[3]

-

Data Acquisition : Acquire the spectrum on a spectrometer operating at ≥100 MHz for ¹³C. A proton-decoupled experiment is standard, which collapses C-H splitting to produce a spectrum of singlets, simplifying interpretation.

While a definitive, published spectrum was not located, the chemical shifts can be reliably predicted based on established principles and data from analogous compounds.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~162 | C=O | Anhydride carbonyls are highly deshielded, typically appearing in the 160-180 ppm range.[1][4] |

| ~139 | Ar-C (C-CH₃) | Aromatic carbon attached to the methyl group. |

| ~135 | Ar-CH | Aromatic methine carbon. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~129 | Ar-C (C-C=O) | Quaternary aromatic carbon attached to the carbonyl. |

| ~127 | Ar-CH | Aromatic methine carbon. |

| ~21 | CH₃ | Methyl carbon, typical range for an aryl-bound methyl group. |

| Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm) |

The predicted spectrum shows seven distinct signals, consistent with the molecule's symmetry.

-

The Carbonyl Carbon (δ ~162) : The most downfield signal is assigned to the two equivalent carbonyl carbons of the anhydride functionality. Their significant deshielding is due to the direct attachment of two highly electronegative oxygen atoms.

-

The Aromatic Carbons (δ ~127-139) : Due to the molecule's symmetry, the two benzene rings produce only five signals: four for the protonated carbons (CH) and one for the carbon bearing the methyl group (C-CH₃), and one for the carbon attached to the carbonyl group.

-

The Methyl Carbon (δ ~21) : The most upfield signal is assigned to the two equivalent methyl carbons, consistent with a methyl group on an aromatic ring.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Molecular vibrations, such as the stretching and bending of bonds, absorb IR radiation at specific frequencies, creating a unique spectral fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is a modern sampling technique ideal for solid powders, requiring minimal sample preparation.

-

Background Spectrum : Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background scan to capture the spectrum of the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.[5]

-

Sample Application : Place a small amount (a few milligrams) of 3-Methylbenzoic anhydride powder directly onto the ATR crystal.

-

Apply Pressure : Use the instrument's pressure arm to apply firm, even pressure, ensuring good contact between the solid sample and the crystal surface.[6]

-

Data Acquisition : Collect the spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

IR Data Summary

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3070 | Medium | C-H Stretch | Aromatic |

| ~2920 | Weak | C-H Stretch | Methyl (CH₃) |

| ~1810 & ~1750 | Strong, Sharp | C=O Stretch (Asymmetric & Symmetric) | Anhydride |

| ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1220 | Strong | C-O Stretch | Anhydride |

Interpretation of the IR Spectrum

The IR spectrum provides definitive evidence for the anhydride functional group.

-

The Anhydride Carbonyl Stretches (ν ~1810 and ~1750 cm⁻¹) : The most diagnostic feature of an acid anhydride is the presence of two distinct carbonyl stretching bands.[7] These arise from the symmetric and asymmetric stretching vibrations of the two C=O bonds coupled through the central oxygen atom. For non-cyclic anhydrides, the higher frequency band (~1810 cm⁻¹) is typically the more intense of the two.[8] The high frequency of these absorptions compared to ketones or esters is due to the electron-withdrawing nature of the anhydride linkage, which strengthens and stiffens the C=O bonds.

-

Aromatic and Aliphatic C-H Stretches : The medium-intensity peaks above 3000 cm⁻¹ are characteristic of C-H stretching from the aromatic rings. The weak absorption around 2920 cm⁻¹ is attributable to the C-H stretching of the methyl groups.

-

Aromatic C=C Stretches : Absorptions around 1600 cm⁻¹ and 1480 cm⁻¹ are typical for carbon-carbon double bond stretching within the benzene rings.

-

C-O Stretch : A strong band around 1220 cm⁻¹ is characteristic of the C-O single bond stretching within the anhydride C-O-C system.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the molecular weight of the compound and clues to its structure based on how it fragments.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination where a gas chromatograph separates components of a mixture before they are introduced into the mass spectrometer. Electron Ionization (EI) is a common method for generating ions.

-

Sample Preparation : Prepare a dilute solution of 3-Methylbenzoic anhydride (~10 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate. The sample must be free of non-volatile materials.

-

GC Separation : Inject a small volume (e.g., 1 µL) of the solution into the GC. The anhydride is volatilized in the heated injector and separated from any impurities on a capillary column. The temperature program for the GC oven is ramped to ensure elution of the compound.

-

Ionization (EI) : As the compound elutes from the GC column, it enters the MS source where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M•⁺).

-

Mass Analysis : The molecular ion and any fragment ions formed are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio, and then detected.

Mass Spectrometry Data Summary

| m/z | Proposed Fragment | Formula | Notes |

| 254 | [M]•⁺ | [C₁₆H₁₄O₃]•⁺ | Molecular Ion |

| 119 | [CH₃C₆H₄CO]⁺ | [C₈H₇O]⁺ | Base Peak , m-Toluoyl cation |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion (from loss of CO from 119) |

| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | From loss of C₂H₂ from 91 |

Interpretation of the Mass Spectrum

The mass spectrum confirms the molecular weight and shows a characteristic fragmentation pattern that supports the proposed structure.

-

The Molecular Ion Peak (m/z 254) : The peak at m/z 254 corresponds to the intact molecular ion, confirming the molecular weight of 254.28 g/mol for C₁₆H₁₄O₃.[1]

-

The Base Peak (m/z 119) : The most intense peak in the spectrum (the base peak) occurs at m/z 119. This is the hallmark fragmentation of a carboxylic anhydride, resulting from the cleavage of a C-O bond to form a highly stable acylium ion. In this case, it is the m-toluoyl cation .[8] [CH₃C₆H₄CO-O-COC₆H₄CH₃]•⁺ → [CH₃C₆H₄CO]⁺ + •OCOC₆H₄CH₃

-

Secondary Fragmentation (m/z 91) : The acylium ion (m/z 119) can further fragment by losing a neutral carbon monoxide (CO) molecule (28 Da) to form the ion at m/z 91. This fragment is likely the stable tropylium ion, a common fragment from toluene-derived structures. [CH₃C₆H₄CO]⁺ → [C₇H₇]⁺ + CO

-

Further Fragmentation (m/z 65) : The peak at m/z 65 arises from the tropylium ion (m/z 91) losing a neutral acetylene (C₂H₂) molecule (26 Da).

IV. Conclusion: A Unified Spectroscopic Portrait

References

-

Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy, 33(3), 22-25. Available at: [Link]

- Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.

-

University of Calgary. (n.d.). Spectroscopic Analysis: Anhydrides. Retrieved January 21, 2026, from [Link]

- Bruker. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure.

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 21, 2026, from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved January 21, 2026, from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 21, 2026, from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved January 21, 2026, from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 21, 2026, from [Link]

- University of Massachusetts Amherst. (n.d.). Sample Preparation Guidelines for GC-MS.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved January 21, 2026, from [Link]

Sources

- 1. 3-Methylbenzoic anhydride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 3-Methylbenzoic anhydride, 97% | CymitQuimica [cymitquimica.com]

- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 4. CAS RN 21436-44-2 | Fisher Scientific [fishersci.ca]

- 5. rsc.org [rsc.org]

- 6. (3-Methylphenyl)methyl benzoate | C15H14O2 | CID 347940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 3-methylbenzoate(99-36-5) 13C NMR spectrum [chemicalbook.com]

- 8. Benzoic acid, 3-methyl-, methyl ester [webbook.nist.gov]

An In-depth Technical Guide to 3-Methylbenzoic Anhydride for Scientific Professionals

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the chemical structure, properties, synthesis, and applications of 3-Methylbenzoic Anhydride.

Chemical Identity and Core Properties

3-Methylbenzoic anhydride, also known as m-toluic anhydride, is a symmetrical anhydride derived from 3-methylbenzoic acid.[1][2] It is a crucial reagent in organic synthesis, valued for its ability to introduce the 3-methylbenzoyl group into various molecules.

Molecular Formula and Structure: The chemical formula for 3-Methylbenzoic anhydride is C16H14O3.[1][2][3] Its molecular weight is approximately 254.28 g/mol .[1][4] The structure consists of two 3-methylbenzoyl groups linked by an oxygen atom.

The IUPAC name for this compound is (3-methylbenzoyl) 3-methylbenzoate.[1][2]

Caption: 2D Chemical Structure of 3-Methylbenzoic Anhydride.

Physicochemical Properties:

A summary of the key physicochemical properties of 3-Methylbenzoic anhydride is presented below. These properties are critical for its handling, storage, and application in experimental design.

| Property | Value | Source |

| CAS Number | 21436-44-2 | [1][2] |

| Molecular Formula | C16H14O3 | [1][2][3] |

| Molecular Weight | 254.28 g/mol | [1] |

| Appearance | White crystals, powder, or flakes | [3] |

| Melting Point | 66°C to 70°C | [2] |

| SMILES | CC1=CC=CC(=C1)C(=O)OC(=O)C2=CC(=CC=C2)C | [1][2] |

| InChI Key | DGZSQLHPEZFGSI-UHFFFAOYSA-N | [1][2][3] |

Synthesis and Mechanistic Insights

The synthesis of 3-Methylbenzoic anhydride is typically achieved through the dehydration of 3-methylbenzoic acid. This process often involves the use of a strong dehydrating agent, such as acetic anhydride, or by reacting 3-methylbenzoyl chloride with 3-methylbenzoic acid in the presence of a base like pyridine.

Causality in Synthesis: The choice of a dehydrating agent is pivotal. Acetic anhydride is often employed due to its efficacy and the fact that the byproduct, acetic acid, is volatile and easily removed. The pyridine-catalyzed method is advantageous as it proceeds under milder conditions, which can be crucial when dealing with sensitive substrates.

Caption: General workflow for the synthesis of 3-Methylbenzoic anhydride.

Applications in Research and Drug Development

3-Methylbenzoic anhydride is a versatile reagent in organic synthesis, primarily used for acylation reactions. It facilitates the introduction of the 3-methylbenzoyl group onto alcohols, amines, and other nucleophiles. This is particularly relevant in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The 3-methylbenzoyl moiety can be a key structural component or a protecting group in a multi-step synthesis.

For instance, it can be used as a precursor in the synthesis of DEET (N,N-diethyl-m-toluamide), a common insect repellent, which is derived from the parent carboxylic acid, 3-methylbenzoic acid.[5]

Experimental Protocol: Acylation of an Amine

This protocol details a representative procedure for the N-acylation of a primary amine using 3-Methylbenzoic anhydride.

Materials:

-

Primary amine

-

3-Methylbenzoic anhydride

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) in DCM.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir at room temperature.

-

Acylation: Slowly add a solution of 3-Methylbenzoic anhydride (1.1 eq) in DCM to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction with water.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-(3-methylbenzoyl) amine.

-

Self-Validation: The success of this protocol is validated by characterization of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.

Safety and Handling

3-Methylbenzoic anhydride is an irritant. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1]

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

3-Methylbenzoic anhydride is a valuable and versatile reagent in organic synthesis with important applications in research and development, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 253301, m-Toluic anhydride. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136405, 2-Methylbenzoic Anhydride. Available at: [Link]

-

Wikipedia (2023). m-Toluic acid. Available at: [Link]

Sources

- 1. m-Toluic anhydride | C16H14O3 | CID 253301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylbenzoic anhydride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 3-Methylbenzoic anhydride, 97% | CymitQuimica [cymitquimica.com]

- 4. 2-Methylbenzoic Anhydride | C16H14O3 | CID 136405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m-Toluic acid - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Solubility of 3-Methylbenzoic Anhydride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylbenzoic anhydride, also known as m-toluic anhydride, is a vital reagent in organic synthesis, prized for its role in acylation reactions to produce esters, amides, and other derivatives. The efficiency and success of its application are fundamentally governed by its solubility in the chosen reaction medium. This in-depth technical guide provides a thorough examination of the solubility of 3-methylbenzoic anhydride in a range of common organic solvents. In the absence of extensive published quantitative data, this guide establishes a predictive framework based on first principles of chemical interactions and the physicochemical properties of the anhydride. Furthermore, it equips researchers with a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring the generation of reliable and reproducible data critical for process development, reaction optimization, and formulation in drug discovery.

Introduction to 3-Methylbenzoic Anhydride

3-Methylbenzoic anhydride (C₁₆H₁₄O₃) is the anhydride derivative of 3-methylbenzoic acid. It is a white crystalline solid with a melting point in the range of 66-70°C and a molecular weight of 254.28 g/mol [1]. Its molecular structure, featuring two benzoyl groups linked by an oxygen atom and each substituted with a methyl group in the meta position, dictates its solubility characteristics. The presence of the polar carbonyl groups and the anhydride linkage introduces polarity, while the two aromatic rings and methyl groups contribute to its nonpolar nature. This amphiphilic character suggests a nuanced solubility profile across solvents of varying polarities.

Core Principles Governing Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between the solute (3-methylbenzoic anhydride) and the solvent. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The key intermolecular forces at play include:

-

Van der Waals Forces (Dispersion and Dipole-Dipole): As a relatively large molecule, 3-methylbenzoic anhydride exhibits significant London dispersion forces. The polar carbonyl groups also allow for dipole-dipole interactions. Nonpolar solvents will primarily interact through dispersion forces, while polar aprotic solvents will engage in both dispersion and dipole-dipole interactions.

-

Hydrogen Bonding: 3-Methylbenzoic anhydride itself does not possess hydrogen bond donors. However, the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors. This is a critical consideration for its solubility in protic solvents like alcohols.

-

Reactivity: A crucial aspect for anhydrides is their reactivity, particularly with protic solvents such as water and alcohols. In these solvents, 3-methylbenzoic anhydride can undergo solvolysis to form the corresponding carboxylic acid or ester. This reaction effectively "removes" the anhydride from the solution, driving the dissolution equilibrium forward and often presenting as high "solubility," though it is, in fact, a reactive process.

Predicted Solubility Profile of 3-Methylbenzoic Anhydride

Based on its structure and the principles of solubility, a qualitative prediction of the solubility of 3-methylbenzoic anhydride in common organic solvents can be made. It is imperative to note that these are predictive statements, and experimental verification is paramount.

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Cyclohexane, Toluene | Sparingly Soluble to Soluble | The aromatic rings and methyl groups of the anhydride will interact favorably with these solvents through dispersion forces. Solubility is expected to be moderate. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents can engage in both dispersion forces and dipole-dipole interactions with the anhydride's carbonyl groups, leading to favorable solvation. |

| Polar Protic Solvents | Methanol, Ethanol, Water | Soluble (with reaction) | While the anhydride can act as a hydrogen bond acceptor, its primary interaction with these solvents is reaction (solvolysis). In alcohols, this will form 3-methylbenzoic acid and the corresponding methyl or ethyl ester. In water, it will hydrolyze to 3-methylbenzoic acid. This reactivity leads to apparent high solubility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent.

Objective

To determine the equilibrium concentration of 3-Methylbenzoic anhydride in a selection of organic solvents at a controlled temperature.

Materials and Equipment

-

3-Methylbenzoic anhydride (high purity, >97%)

-

Selected organic solvents (analytical or HPLC grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes (Class A)

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Vials with PTFE-lined screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., Gas Chromatography).

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Calibration Curve:

-

Accurately prepare a stock solution of 3-methylbenzoic anhydride in the chosen solvent.

-

Perform a series of dilutions to create at least five standard solutions of known concentrations that bracket the expected solubility range.

-

Analyze these standards using a validated HPLC method to generate a calibration curve of peak area versus concentration.

-

-

Sample Preparation:

-

To a series of vials, add a known mass of 3-methylbenzoic anhydride, ensuring it is in excess to achieve a saturated solution. A good starting point is to add significantly more solute than is expected to dissolve.

-

Accurately add a known volume or mass of the solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached. It is advisable to perform a time-to-equilibrium study by analyzing samples at different time points until the concentration remains constant.

-

-

Sampling and Sample Preparation for Analysis:

-

After equilibration, stop the agitation and allow the vials to remain in the temperature-controlled environment for a sufficient period (e.g., 2-4 hours) for the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Analysis:

-

Analyze the diluted samples using the calibrated HPLC method.

-

Determine the concentration of 3-methylbenzoic anhydride in the diluted sample from the calibration curve.

-

-

Calculation and Reporting:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, at the specified temperature.

-

For protic solvents, it is crucial to also monitor for the appearance of the corresponding carboxylic acid or ester to understand the extent of solvolysis.

-

Conclusion

References

-

LookChem. Cas 99-14-9,TRICARBALLYLIC ACID. [Link]

-

PubChem. m-Toluic anhydride. [Link]

-

Stenutz. m-toluic anhydride. [Link]

-

Taylor & Francis Online. Protic solvents – Knowledge and References. [Link]

-

Vandebosc. 21436-44-2|3-甲基苯甲酸酐,97%|3-Methylbenzoic anhydride. [Link]

Sources

Commercial sources and suppliers of 3-Methylbenzoic anhydride

An In-Depth Technical Guide to the Commercial Sourcing of 3-Methylbenzoic Anhydride for Scientific Research

Authored by a Senior Application Scientist

Abstract: This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for 3-Methylbenzoic anhydride (CAS No: 21436-44-2). It details strategies for supplier selection, product evaluation, quality control, and safe handling. By synthesizing technical data with field-proven insights, this document serves as a critical resource for ensuring the procurement of high-quality reagents essential for reproducible and successful scientific outcomes.

Introduction: The Role of 3-Methylbenzoic Anhydride in Modern Synthesis

3-Methylbenzoic anhydride, also known as m-toluic anhydride or 3-methylbenzoyl 3-methylbenzoate, is a versatile carboxylic anhydride reagent.[1] Its molecular structure, featuring two 3-methylbenzoyl groups linked by an oxygen atom, makes it an effective acylating agent. In organic synthesis, carboxylic anhydrides are crucial precursors for creating esters, amides, and peptides.[2] Their high reactivity makes them valuable in numerous chemical transformations, including chemoselective esterification and macrolactonization reactions, which are often key steps in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[2][3] Given its role as a fundamental building block, the quality and purity of commercially sourced 3-Methylbenzoic anhydride are paramount to the success of sensitive research and development projects.

The Commercial Supplier Landscape: Key Considerations for Procurement

Sourcing high-purity reagents requires careful selection of suppliers who demonstrate a commitment to quality, transparency, and consistency. For specialized chemicals like 3-Methylbenzoic anhydride, researchers should prioritize established manufacturers and distributors that cater specifically to the life science and pharmaceutical industries.

Prominent Commercial Sources:

-

Thermo Fisher Scientific (Alfa Aesar): A major global supplier offering 3-Methylbenzoic anhydride, often with detailed specifications and readily available safety documentation.[1][4][5] They provide various pack sizes suitable for both small-scale research and larger development projects.

-

Merck (Sigma-Aldrich): A leading entity in the life science industry, providing a vast portfolio of chemicals, including related precursors like 3-Methylbenzoic acid, with comprehensive documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).[6][7]

-

CymitQuimica: A supplier that also lists 3-Methylbenzoic anhydride, providing essential chemical properties and specifications for researchers.[4]

When selecting a supplier, the primary causality for choice should be the supplier's ability to provide comprehensive, batch-specific analytical data and demonstrate a robust quality management system, often indicated by ISO 9001 certification.[4]

Technical Evaluation: From Specification Sheets to In-House Verification

A thorough evaluation of the product's technical specifications is a critical, self-validating step in the procurement process. This ensures the material meets the stringent requirements of the intended application.

Purity Grades and Specifications

The most commonly available grade for 3-Methylbenzoic anhydride is 97% purity.[4][5][8] While this is suitable for many synthetic applications, researchers must scrutinize the full specification sheet for details on impurities and analytical methods used for verification.

Table 1: Comparative Supplier Specifications for 3-Methylbenzoic Anhydride

| Specification | Thermo Fisher Scientific (Alfa Aesar) | Generic Supplier Data |

| Product Name | 3-Methylbenzoic anhydride | 3-Methylbenzoic anhydride |

| CAS Number | 21436-44-2[5] | 21436-44-2 |

| Molecular Formula | C₁₆H₁₄O₃[5] | C₁₆H₁₄O₃[4] |

| Molecular Weight | 254.29 g/mol | 254.29 g/mol [4] |

| Purity | 97% (Assay by GC: ≥96.0%)[8] | 97%[4] |

| Appearance | White crystals, powder, or flakes[8] | White crystals or powder[4] |

| Melting Point | 65.5-74.5°C[8] | Not consistently provided |

| IUPAC Name | 3-methylbenzoyl 3-methylbenzoate[5] | 3-methylbenzoyl 3-methylbenzoate |

Note: Data is compiled from publicly available information on supplier websites. Researchers must always refer to the batch-specific Certificate of Analysis for the most accurate data.

Interpreting the Certificate of Analysis (CoA)

The CoA is the most critical document accompanying a chemical reagent. It provides batch-specific data that validates the product's identity and purity.

Workflow for CoA Review:

-

Verify Identity: Confirm that the name, CAS number, and molecular formula match the desired reagent.

-

Assess Purity: Check the assay result. This is commonly determined by Gas Chromatography (GC), as noted by Thermo Fisher Scientific.[8] Ensure the purity level meets your experimental tolerance.

-

Analyze Physical Properties: Compare the reported appearance and melting point with established values. A broad melting point range, such as 65.5-74.5°C, may indicate the presence of impurities.[8]

-

Review Spectroscopic Data: If provided (e.g., IR, NMR), this data confirms the molecular structure. For example, an Infrared (IR) spectrum should show characteristic carbonyl (C=O) stretching frequencies for an anhydride.

Procurement and Quality Control Workflow

A systematic approach to procurement and incoming quality control (QC) is essential for maintaining experimental integrity. The following workflow diagram illustrates a best-practice model for researchers.

Caption: Procurement and QC workflow for 3-Methylbenzoic anhydride.

Experimental Protocol: Incoming Material Identity Verification via Melting Point

This protocol provides a self-validating check against the supplier's CoA. A significant deviation from the reported melting range warrants further investigation.

-

Preparation: Calibrate a melting point apparatus using certified standards (e.g., benzoic acid, caffeine).

-

Sample Loading: Finely crush a small amount of the received 3-Methylbenzoic anhydride. Pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate (10-15 °C/min) to about 15 °C below the expected melting point (approx. 66-75 °C).

-

Observation: Decrease the heating rate to 1-2 °C/min. Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

Analysis: The observed melting range (T1-T2) should be within or closely overlap with the range specified on the CoA (e.g., 65.5-74.5°C).[8] A sharp melting range closer to the upper end of the specification typically indicates higher purity.

Safety, Handling, and Storage

Proper handling and storage are crucial for user safety and for maintaining the chemical's integrity. Information is derived from Safety Data Sheets (SDS).

Key Safety and Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[9]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust or vapors.[9][10]

-

Hazard Identification: 3-Methylbenzoic anhydride is known to cause serious eye irritation and may cause skin irritation.[11] In case of contact, rinse the affected area cautiously with water for several minutes.[12]

-

Storage Conditions: Store in a tightly closed container in a dry, well-ventilated place.[9] Keep away from incompatible materials such as strong bases and oxidizing agents.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

The procurement of 3-Methylbenzoic anhydride for research and drug development demands a rigorous, evidence-based approach. The responsibility lies with the scientist to not only select a reputable supplier but also to critically evaluate the provided documentation and perform in-house verification. By integrating the principles of supplier vetting, technical data analysis, and stringent safety protocols, researchers can ensure the quality and reliability of this essential synthetic reagent, thereby upholding the integrity and reproducibility of their scientific work.

References

-

Safety Data Sheet: 3-Methylbenzoic acid . Carl ROTH. [Link]

-

Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride . PubMed Central (PMC). [Link]

-

Safety Data Sheet: 3-Methylbenzoic acid . Carl ROTH. [Link]

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate . Srini Chem. [Link]

-

An Effective Use of Benzoic Anhydride and Its Derivatives for the Synthesis of Carboxylic Esters and Lactones . ResearchGate. [Link]

Sources

- 1. 3-Methylbenzoic anhydride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Methylbenzoic anhydride, 97% | CymitQuimica [cymitquimica.com]

- 5. 3-Methylbenzoic anhydride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 3-Methylbenzoic acid for synthesis 99-04-7 [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. 3-Methylbenzoic anhydride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Esters Using 3-Methylbenzoic Anhydride

Abstract: This document provides a comprehensive guide for the synthesis of esters utilizing 3-Methylbenzoic anhydride. It is intended for researchers, scientists, and professionals in drug development who require robust and reliable methods for ester formation. The guide delves into the underlying reaction mechanisms, offers detailed experimental protocols, and discusses the broader applications of this methodology. By explaining the causality behind experimental choices, this document aims to equip the user with the necessary knowledge for successful synthesis, optimization, and troubleshooting.

Introduction: The Role of 3-Methylbenzoic Anhydride in Ester Synthesis

Esterification is a cornerstone reaction in organic synthesis, pivotal in the creation of pharmaceuticals, fragrances, polymers, and other high-value chemicals.[1] While classic methods like Fischer esterification are well-established, they often require harsh conditions and the removal of water to drive the equilibrium forward.[2][3] The use of carboxylic anhydrides as acylating agents presents a powerful alternative, offering milder reaction conditions and often higher yields.[2]

3-Methylbenzoic anhydride, a derivative of benzoic acid, serves as an effective reagent for this purpose. Its reactivity is modulated by the methyl group on the aromatic ring, making it a versatile tool for the acylation of a wide range of alcohols, from simple primary alcohols to complex, sterically hindered secondary and tertiary alcohols, as well as sensitive substrates found in drug development. Carboxylic anhydrides, in general, are valuable precursors for synthesizing esters, amides, and drugs.[4]

The fundamental advantage of using an anhydride is that the reaction is not reversible, and the byproduct, 3-methylbenzoic acid, can be easily removed during workup. This guide will explore the nuances of leveraging 3-Methylbenzoic anhydride for efficient and high-yield ester synthesis.

Reaction Mechanism and Principles

The esterification of an alcohol with 3-Methylbenzoic anhydride proceeds via a nucleophilic acyl substitution mechanism. The reaction can be catalyzed by either acid or, more commonly, a base.

Base-Catalyzed Mechanism (e.g., with DMAP)

The use of a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), is highly effective for acylations with anhydrides.[5]

-

Activation of the Anhydride: DMAP, a potent nucleophile, attacks one of the carbonyl carbons of 3-Methylbenzoic anhydride. This step is faster than the direct attack of the alcohol.

-

Formation of a Highly Reactive Intermediate: This attack forms a highly reactive N-acylpyridinium intermediate and a 3-methylbenzoate anion. This intermediate is significantly more electrophilic than the anhydride itself.

-

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate.

-

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, expelling the DMAP catalyst and forming the desired ester. The 3-methylbenzoate anion then deprotonates the resulting oxonium ion to yield the final ester and 3-methylbenzoic acid. The regenerated DMAP can then participate in another catalytic cycle.

The use of a stoichiometric base, such as triethylamine (TEA), is often included to neutralize the 3-methylbenzoic acid byproduct, preventing potential side reactions and driving the reaction to completion.[6]

Diagram: Base-Catalyzed Esterification Workflow

Caption: Workflow for ester synthesis using 3-Methylbenzoic anhydride.

Experimental Protocols

The following protocols are designed to be adaptable for a range of alcohol substrates. Researchers should consider the specific properties of their alcohol (steric hindrance, electronic effects, presence of other functional groups) when optimizing conditions.

General Protocol for Primary and Secondary Alcohols

This protocol is a robust starting point for the esterification of non-hindered primary and secondary alcohols.

Materials:

-

Alcohol (1.0 eq)

-

3-Methylbenzoic anhydride (1.1 - 1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq)

-

Triethylamine (TEA) (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq), 3-Methylbenzoic anhydride (1.2 eq), and DMAP (0.1 eq).

-